molecular formula C16H24N2S2 B12744048 1H-Pyrrole, 1,1'-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl- CAS No. 153686-94-3

1H-Pyrrole, 1,1'-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-

Cat. No.: B12744048
CAS No.: 153686-94-3
M. Wt: 308.5 g/mol
InChI Key: YWKHALMQISZVBE-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) is a complex organic compound known for its unique structure and properties. It is a homobifunctional, maleimide crosslinker used primarily for conjugation between sulfhydryl groups (-SH). This compound is commonly utilized in the exploration and characterization of protein structures and interactions .

Preparation Methods

The synthesis of 1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) involves several steps. The primary synthetic route includes the reaction of 2,5-dimethyl-1H-pyrrole with dithiodi(2,1-ethanediyl) under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is conducted at ambient temperatures. Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound .

Chemical Reactions Analysis

1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) involves its ability to form covalent bonds with sulfhydryl groups. This crosslinking capability allows it to stabilize protein structures and facilitate the study of protein-protein interactions. The molecular targets primarily include thiol-containing proteins and peptides .

Comparison with Similar Compounds

1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) is unique due to its disulfide bond in the spacer arm, which allows for cleavable crosslinks. Similar compounds include:

These comparisons highlight the unique properties of 1H-Pyrrole, 1,1’-(dithiodi(2,1-ethanediyl))bis(2,5-dimethyl-) in terms of its cleavable crosslinking ability and specific applications in scientific research.

Properties

CAS No.

153686-94-3

Molecular Formula

C16H24N2S2

Molecular Weight

308.5 g/mol

IUPAC Name

1-[2-[2-(2,5-dimethylpyrrol-1-yl)ethyldisulfanyl]ethyl]-2,5-dimethylpyrrole

InChI

InChI=1S/C16H24N2S2/c1-13-5-6-14(2)17(13)9-11-19-20-12-10-18-15(3)7-8-16(18)4/h5-8H,9-12H2,1-4H3

InChI Key

YWKHALMQISZVBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCSSCCN2C(=CC=C2C)C)C

Origin of Product

United States

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